4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

Catalog No.
S2754963
CAS No.
852934-02-2
M.F
C12H13NO3
M. Wt
219.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

CAS Number

852934-02-2

Product Name

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

IUPAC Name

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24

InChI

InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)

InChI Key

MXSDEKJNUFFBSR-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O

Solubility

not available

Drug Discovery

Environmental Science

Anti-Amnesic Agents

PDE4B Inhibitors

Proteomics Research

Choline Uptake Enhancers

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid, also known by its CAS number 852934-02-2, is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of approximately 219.24 g/mol. This compound features a benzoic acid structure substituted with a 2-oxopyrrolidin-1-ylmethyl group at the para position. It is typically encountered as a white to off-white powder and is soluble in various solvents, making it suitable for diverse applications in chemical research and pharmaceuticals .

  • Carboxylic acids can be corrosive and irritate skin and eyes [].
  • They may be harmful if swallowed [].

The chemical reactivity of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid can be attributed to the presence of both the carboxylic acid and the pyrrolidine moiety. The compound can undergo various reactions typical for carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to yield amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.

Additionally, the oxopyrrolidine group may participate in nucleophilic substitutions or cyclization reactions depending on the reaction conditions and reagents used.

The synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid can be achieved through several methods:

  • Direct Alkylation: Starting from benzoic acid, it can be alkylated using 2-oxopyrrolidine in the presence of a suitable base.
  • Oxidative Cyclization: A precursor containing a benzylic halide can be reacted with a pyrrolidine derivative under oxidative conditions to form the desired product.
  • Rearrangement Reactions: Utilizing rearrangement reactions involving pyrrolidine derivatives could yield this compound through strategic manipulation of functional groups.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development due to its biological activity.
  • Chemical Research: Used in synthetic organic chemistry as an intermediate for synthesizing other complex molecules.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies focusing on 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid have indicated that it may interact with specific receptors or enzymes within biological systems. These interactions could lead to modulation of biochemical pathways, which may explain its observed biological effects. Further studies utilizing techniques such as molecular docking and binding assays are essential to characterize these interactions quantitatively.

Several compounds share structural similarities with 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-OxopyrrolidinePyrrolidine ring with carbonyl groupBasic structure without benzoic acid moiety
Benzoic AcidSimple aromatic carboxylic acidLacks the pyrrolidine component
4-Aminobenzoic AcidAmino group at para positionContains an amine instead of a pyrrolidine
N-(2-Oxopyrrolidin-1-yl)benzamideAmide derived from benzoic acidContains an amide linkage

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is unique due to its combination of both the carboxylic acid functionality and the oxopyrrolidine moiety, which may confer distinct biological activities not observed in simpler derivatives.

Systematic Identification

The compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid. Its CAS Registry Number is 852934-02-2, and it is classified under the European Community (EC) number 800-503-2.

Key Structural Features

  • Molecular Formula: $$ \text{C}{12}\text{H}{13}\text{NO}_3 $$
  • Molecular Weight: 219.24 g/mol.
  • SMILES: OC(=O)C1C=CC(CN2CCCC2=O)=CC=1.
  • InChI: InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16).

Table 1: Core Structural and Nomenclatural Data

IdentifierValue
CAS Number852934-02-2
IUPAC Name4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
Molecular Formula$$ \text{C}{12}\text{H}{13}\text{NO}_3 $$
Molecular Weight219.24 g/mol
SMILESOC(=O)C1C=CC(CN2CCCC2=O)=CC=1
InChIInChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)

Historical Development and Discovery

4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid emerged as part of the broader exploration of benzoic acid derivatives in synthetic chemistry. While specific historical synthesis details remain proprietary, its development aligns with trends in creating functionalized intermediates for pharmaceuticals and materials science.

Key Contextual Developments

  • Benzoic Acid Derivatives: The compound belongs to a class of molecules widely studied for their antimicrobial, anti-inflammatory, and preservative properties.
  • Pyrrolidinone Integration: The inclusion of a pyrrolidinone ring reflects strategies to enhance bioactivity or solubility by introducing nitrogen-containing cyclic structures.
  • Modern Applications: Suppliers highlight its role in research contexts, particularly in medicinal chemistry, though specific therapeutic targets remain undisclosed.

Table 2: Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesApplications/Research Focus
4-[(2-Oxopiperidin-1-yl)methyl]benzoic acidPiperidinone (6-membered ring)Structural analog studies
Benzoic acidUnsubstituted carboxylic acidFood preservatives, pharmaceuticals

Position Within Benzoic Acid Derivatives

4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid occupies a niche within benzoic acid derivatives due to its hybrid structure.

Classification and Functional Groups

  • Primary Classification: Benzoic acid derivative with a pyrrolidinone substituent at the para position.
  • Functional Groups:
    • Carboxylic acid: Enables salt formation and hydrogen bonding.
    • Pyrrolidinone: Electron-withdrawing cyclic amide, influencing reactivity and electronic properties.

Substituent Effects on Acidity

The para-substituted pyrrolidinone group is electron-withdrawing, likely increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid ($$ \text{pKa} \approx 4.2 $$). This effect is attributed to:

  • Inductive Withdrawal: The pyrrolidinone ring stabilizes the deprotonated carboxylate anion.
  • Resonance Stabilization: Limited due to the para position, but electronic effects dominate.

XLogP3

0.8

Dates

Modify: 2023-08-16

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